molecular formula C5H3Br2N B189624 2,4-Dibromopyridine CAS No. 58530-53-3

2,4-Dibromopyridine

Cat. No. B189624
CAS RN: 58530-53-3
M. Wt: 236.89 g/mol
InChI Key: PCMMSLVJMKQWMQ-UHFFFAOYSA-N
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Description

2,4-Dibromopyridine is a research chemical used in the synthesis of novel pyridine-bridged analogs of combretastatin-A4 as anticancer agents . It has a molecular formula of C5H3Br2N and a molecular weight of 236.89 .


Synthesis Analysis

The synthesis of 2,4-Dibromopyridine involves a series of reactions. One method involves the ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . Another method involves a regioselective 2,6-diamination reaction as a key step .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromopyridine is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure is further characterized by the presence of two bromine atoms attached to the pyridine ring .


Chemical Reactions Analysis

2,4-Dibromopyridine undergoes various chemical reactions. For instance, it can undergo a double Curtius rearrangement as a key transformation . It can also undergo a regioselective 2,6-diamination reaction .


Physical And Chemical Properties Analysis

2,4-Dibromopyridine is a solid with a melting point of 35-40 °C . It has a molar refractivity of 39.7±0.3 cm^3 and a polar surface area of 13 Å^2 .

Scientific Research Applications

Synthesis and Mechanistic Studies

2,4-Dibromopyridine is involved in Suzuki cross-coupling reactions with alkenyl(aryl) boronic acids. This process yields 4-bromo-2-carbon substituted pyridines, which are otherwise challenging to prepare. These reactions are catalyzed by palladium under specific conditions and provide insights into the electrophilic character of C–Br bonds in dibromopyridines (Sicre, Alonso-Gómez, & Cid, 2006).

Amination Processes

The interaction of 2,4-dibromopyridine with primary or secondary amines has been explored, leading to the selective production of 6-bromopyridine-2-amines. These compounds are valuable for subsequent C-C cross-coupling reactions. The research underscores the importance of 2,4-dibromopyridine in synthesizing bioactive natural products and medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).

Solvent Influence on Reactions

The solvent's role in the reactivity of 2,4-dibromopyridine has been studied, particularly its interaction with ammonia. This research highlights how different solvents can influence the substitution reactions of halogen atoms in pyridine derivatives, which is crucial for understanding reaction mechanisms in various chemical environments (Hertog & Jouwersma, 2010).

Monolithiation Processes

Selective monolithiation of 2,5-dibromopyridine, closely related to 2,4-dibromopyridine, demonstrates how different solvents and concentrations can influence the selectivity of lithiation at specific positions on the pyridine ring. This understanding is critical for designing synthesis pathways in organic chemistry (Wang et al., 2000).

Selective Bromine-Substitution

4,4'-Dibromo-2,2'-bipyridine, derived from 2,4-dibromopyridine, has been used in selective monoor disubstitution processes under palladium catalysis. This research is significant for the synthesis of pyridine and bipyridine building blocks in coordination chemistry and materials science (Garcia-Lago et al., 2008).

Alkynylation and Arylation

2,4-Dibromopyridines have been used in palladium-catalyzed alkynylation and arylation reactions. These reactions are crucial for synthesizing various organic compounds and have applications in the pharmaceutical industry and organic materials science (Zhang et al., 2016; Zhou et al., 2013).

Coordination Compounds in Various Fields

2,2′:6′,2′′‐terpyridine, related to 2,4-dibromopyridine, has been utilized in materials science, biomedicinal chemistry, and organometallic catalysis. These coordination compounds are involved in a wide range of reactions and have applications in diverse fields, from artificial photosynthesis to biochemical transformations (Winter, Newkome, & Schubert, 2011).

Safety And Hazards

2,4-Dibromopyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Future Directions

2,4-Dibromopyridine has potential applications in the synthesis of novel pyridine-bridged analogs of combretastatin-A4 as anticancer agents . It is also used in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2,4-dibromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMMSLVJMKQWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355745
Record name 2,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromopyridine

CAS RN

58530-53-3
Record name 2,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
C Sicre, JL Alonso-Gómez, MM Cid - Tetrahedron, 2006 - Elsevier
2,4-Dibromopyridine undergoes a regioselective Suzuki cross-coupling reaction at position 2 with several alkenyl(aryl) boronic acids to render 4-bromo-2-carbon substituted pyridines, …
Number of citations: 50 www.sciencedirect.com
JL Lin, CH Ye, BC Lin, SH Li, ZX Yang… - The Journal of …, 2015 - ACS Publications
Nitrogen-containing aromatics have potential applications in surface functionalization, corrosion inhibition, and carbon-nitride materials. Reflection–absorption infrared spectroscopy (…
Number of citations: 9 pubs.acs.org
M Nettekoven, C Jenny - Organic process research & development, 2003 - ACS Publications
A novel, safer, and efficient synthetic route to 2,6-diamino-4-bromopyridine has been developed. In discovery research a five-step synthesis afforded 2,6-diamino-4-bromopyridine in 56…
Number of citations: 32 pubs.acs.org
Q Zhou, B Zhang, L Su, T Jiang, R Chen, T Du, Y Ye… - Tetrahedron, 2013 - Elsevier
2,3- and 2,5-Dibromopyridines reacted with arylboronic acids, catalyzed by Pd(OAc) 2 /PPh 3 in the presence of K 2 CO 3 in CH 3 CN/MeOH (2:1) at 50 C for 24 h, to afford 2-…
Number of citations: 27 www.sciencedirect.com
R Garcia-Lago, JL Alonso-Gomez, C Sicre - … : an international journal for …, 2008 - cir.nii.ac.jp
… Synthesis of 2 4 dibromopyridine and 4 4 dibromo 2 2 bipyridine Efficient usage in selective bromine substitution under palladium catalysis …
Number of citations: 21 cir.nii.ac.jp
X Zhao, H Chen, S Xing, W Yuan, L Wu, X Chen… - Journal of Molecular …, 2019 - Elsevier
Two diaryl ether regioisomers of pyridine were prepared through the CuI/TMEDA/Cs 2 CO 3 -catalyzed reaction of 2,4-dibromopyridine with phenol derivatives under nitrogen …
Number of citations: 3 www.sciencedirect.com
NWJ Scott, MJ Ford, N Jeddi, A Eyles… - Journal of the …, 2021 - ACS Publications
Site-selective dihalogenated heteroarene cross-coupling with organometallic reagents usually occurs at the halogen proximal to the heteroatom, enabled by intrinsic relative …
Number of citations: 33 pubs.acs.org
LB Bos, HJ den Hertog - … des Travaux Chimiques des Pays‐Bas, 1969 - Wiley Online Library
Animations of the six dibromopyridines with lithium piperidide and piperidine in ethereal solution have been investigated. In boiling solution 2,6‐dibromo‐pyridine is converted into 2,6‐…
Number of citations: 4 onlinelibrary.wiley.com
D Prajapati, C Schulzke, MK Kindermann, AR Kapdi - RSC Advances, 2015 - pubs.rsc.org
A selective palladium-catalysed arylation of 2,6-dibromopyridine has been developed by employing N-heterocyclic carbene ligands. Selective mono-arylation was performed in water/…
Number of citations: 24 pubs.rsc.org
KM Appleby, E Dzotsi, NWJ Scott, G Dexin… - …, 2021 - ACS Publications
Tripalladium clusters of the type [Pd 3 (PPh 3 ) 4 ] 2+ , wherein three linearly connected Pd atoms are stabilized by phosphine and arsine ligands, have been detected and isolated as …
Number of citations: 15 pubs.acs.org

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